

Spectroscopic Profile of 4-Chlorophenyl Mesityl Sulfone: A Technical Guide

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Compound of Interest

Compound Name: 4-Chlorophenyl mesityl sulfone

CAS No.: 22944-35-0

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This technical guide provides a detailed analysis of the expected spectroscopic data for **4-chlorophenyl mesityl sulfone**, a diaryl sulfone of interest in chemical synthesis and materials science. While specific experimental spectra for this compound are not readily available in public databases, this document, grounded in the extensive literature on analogous diaryl sulfones, offers a comprehensive and predictive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the structural elucidation of this class of molecules.

Introduction to 4-Chlorophenyl Mesityl Sulfone and the Diaryl Sulfone Moiety

Diaryl sulfones are a class of organosulfur compounds characterized by a sulfonyl group bonded to two aryl groups. This functional group imparts significant chemical and thermal stability, making them valuable building blocks in medicinal chemistry, polymer science, and agrochemicals.[1] The electron-withdrawing nature of the sulfonyl group influences the electronic properties of the attached aromatic rings, which can be readily observed through various spectroscopic techniques.

4-Chlorophenyl mesityl sulfone incorporates two distinct aryl groups: a 4-chlorophenyl ring and a mesityl (2,4,6-trimethylphenyl) ring. This asymmetry is expected to result in a complex

and informative spectroscopic fingerprint, providing a rich source of data for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For **4-chlorophenyl mesityl sulfone**, both ^1H and ^{13}C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **4-chlorophenyl mesityl sulfone** is anticipated to show distinct signals for the aromatic protons of the two rings and the methyl protons of the mesityl group.

Key Expected Resonances:

- Mesityl Protons:
 - o-Methyl Protons (6H): Due to steric hindrance from the sulfonyl group, these protons are expected to resonate as a singlet at a slightly different chemical shift compared to the p-methyl protons. A reasonable estimate would be in the range of δ 2.1-2.3 ppm.
 - p-Methyl Protons (3H): This singlet is expected to appear in a typical benzylic proton region, estimated around δ 2.3-2.5 ppm.
 - Aromatic Protons (2H): The two equivalent aromatic protons on the mesityl ring will appear as a singlet, likely in the region of δ 6.8-7.0 ppm.
- 4-Chlorophenyl Protons:
 - Aromatic Protons (4H): The four protons on the 4-chlorophenyl ring will exhibit a characteristic AA'BB' splitting pattern due to the symmetry of the ring. These will appear as two doublets in the region of δ 7.4-7.9 ppm. The protons ortho to the sulfonyl group will be deshielded and resonate at a higher chemical shift compared to the protons ortho to the chlorine atom.

Table 1: Predicted ^1H NMR Chemical Shifts for **4-Chlorophenyl Mesityl Sulfone**

Protons	Multiplicity	Estimated Chemical Shift (δ , ppm)
o-Methyl (Mesityl)	Singlet	2.1 - 2.3
p-Methyl (Mesityl)	Singlet	2.3 - 2.5
Aromatic (Mesityl)	Singlet	6.8 - 7.0
Aromatic (4-Chlorophenyl)	AA'BB' System (two doublets)	7.4 - 7.9

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information on all carbon atoms in the molecule. The electron-withdrawing sulfonyl group will have a significant deshielding effect on the ipso-carbons of both aromatic rings.

Key Expected Resonances:

- Mesityl Carbons:
 - Methyl Carbons: The o-methyl and p-methyl carbons will appear as distinct signals in the aliphatic region, expected around δ 20-23 ppm.
 - Aromatic Carbons: The aromatic carbons of the mesityl ring will resonate in the region of δ 130-145 ppm. The ipso-carbon attached to the sulfonyl group will be the most deshielded.
- 4-Chlorophenyl Carbons:
 - Aromatic Carbons: The carbons of the 4-chlorophenyl ring will resonate in the typical aromatic region of δ 128-142 ppm. The carbon bearing the chlorine atom and the carbon attached to the sulfonyl group (ipso-carbons) will have distinct chemical shifts.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **4-Chlorophenyl Mesityl Sulfone**

Carbon	Estimated Chemical Shift (δ , ppm)
Methyl (Mesityl)	20 - 23
Aromatic (Mesityl)	130 - 145
Aromatic (4-Chlorophenyl)	128 - 142
Ipsso-Carbons (C-S)	138 - 145
Ipsso-Carbon (C-Cl)	135 - 140

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation. For **4-chlorophenyl mesityl sulfone**, the most prominent peaks will be associated with the sulfonyl group and the aromatic rings.

Key Expected Vibrational Frequencies:

- S=O Stretching: The sulfonyl group will exhibit two strong and characteristic stretching vibrations:
 - Asymmetric S=O stretch: Expected in the range of 1350-1300 cm^{-1} .
 - Symmetric S=O stretch: Expected in the range of 1160-1120 cm^{-1} .
- C-S Stretching: A medium intensity peak for the C-S bond is expected around 700-600 cm^{-1} .
- Aromatic C-H Stretching: These will appear as a group of weak to medium bands above 3000 cm^{-1} .
- Aromatic C=C Stretching: Multiple sharp peaks of variable intensity are expected in the 1600-1450 cm^{-1} region.
- C-Cl Stretching: A strong absorption is expected in the fingerprint region, typically around 850-800 cm^{-1} for a para-substituted chlorobenzene.

Table 3: Predicted IR Absorption Frequencies for **4-Chlorophenyl Mesityl Sulfone**

Functional Group	Vibrational Mode	Expected Frequency (cm ⁻¹)	Intensity
S=O	Asymmetric Stretch	1350 - 1300	Strong
S=O	Symmetric Stretch	1160 - 1120	Strong
C-S	Stretch	700 - 600	Medium
Aromatic C-H	Stretch	> 3000	Weak to Medium
Aromatic C=C	Stretch	1600 - 1450	Variable
C-Cl	Stretch	850 - 800	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern:

- **Molecular Ion (M⁺):** The molecular ion peak is expected at an m/z corresponding to the molecular weight of **4-chlorophenyl mesityl sulfone** (C₁₅H₁₅ClO₂S = 294.8 g/mol). The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
- **Major Fragments:** Fragmentation is likely to occur at the C-S bonds. Key expected fragments include:
 - [M - C₆H₄Cl]⁺: Loss of the chlorophenyl radical.
 - [M - C₉H₁₁]⁺: Loss of the mesityl radical.
 - [C₆H₄ClSO₂]⁺ and [C₉H₁₁SO₂]⁺: Fragments corresponding to the two aryl sulfonyl cations.
 - [C₆H₄Cl]⁺ and [C₉H₁₁]⁺: Fragments corresponding to the aryl cations.

Molecular Structure and Key Spectroscopic Correlations

Caption: Correlation of structural features of **4-chlorophenyl mesityl sulfone** with expected NMR and IR data.

Experimental Protocols

The synthesis and spectroscopic characterization of diaryl sulfones can be achieved through established methods. A general protocol is outlined below.

Synthesis of 4-Chlorophenyl Mesityl Sulfone

A common method for the synthesis of unsymmetrical diaryl sulfones is the palladium-catalyzed coupling of an aryl halide with an arenesulfinate salt.[2]

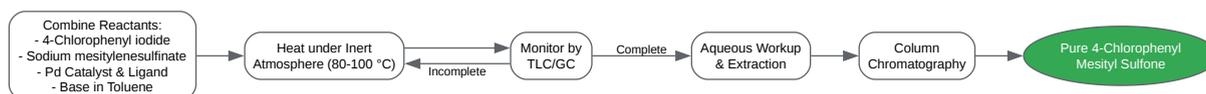
Reaction Scheme:

4-Chlorophenyl iodide + Sodium mesitylenesulfinate → **4-Chlorophenyl mesityl sulfone**

Step-by-Step Protocol:

- To a reaction vessel under an inert atmosphere (e.g., argon), add 4-chlorophenyl iodide (1.0 eq), sodium mesitylenesulfinate (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.025 eq), a suitable ligand like Xantphos (0.05 eq), and a base such as cesium carbonate (1.5 eq).
- Add a dry, degassed solvent (e.g., toluene).
- Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **4-chlorophenyl mesityl sulfone**.

Experimental Workflow for Synthesis and Purification



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Caption: General workflow for the synthesis and purification of **4-chlorophenyl mesityl sulfone**.

Spectroscopic Analysis

NMR Spectroscopy:

- Dissolve a small amount (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to an NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak.

IR Spectroscopy:

- Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or ATR).
- Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
- Identify the characteristic absorption bands.

Mass Spectrometry:

- Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., electron ionization (EI) or electrospray ionization (ESI)).
- Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of **4-chlorophenyl mesityl sulfone** based on established principles and data from analogous diaryl sulfones. The expected NMR, IR, and MS data presented herein should serve as a valuable reference for the identification and characterization of this compound and related molecules. The provided synthetic and analytical protocols offer a practical framework for researchers working in the field.

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